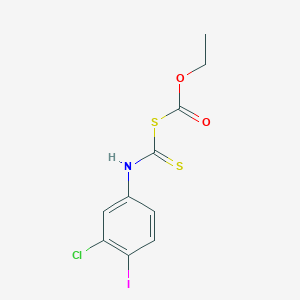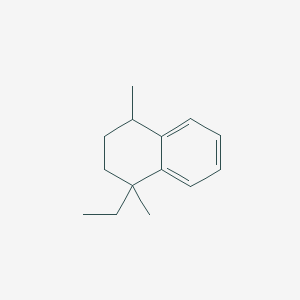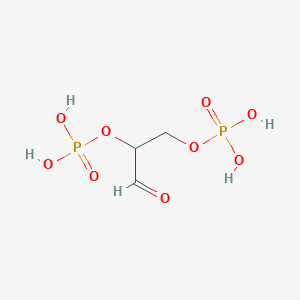
Diphosphoglycerinaldehyd
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diphosphoglycerinaldehyd, also known as glyceraldehyde 3-phosphate, is a crucial intermediate in several metabolic pathways, including glycolysis and gluconeogenesis. It plays a significant role in the energy production and biosynthesis processes of living organisms. The compound has the chemical formula C(_3)H(_7)O(_6)P and is a monophosphate ester of glyceraldehyde .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diphosphoglycerinaldehyd can be synthesized through various biochemical pathways. One common method involves the reversible reaction of fructose-1,6-bisphosphate, catalyzed by the enzyme aldolase, to produce dihydroxyacetone phosphate and this compound . Another method involves the isomerization of dihydroxyacetone phosphate, catalyzed by triose phosphate isomerase .
Industrial Production Methods
Industrial production of this compound typically involves biotechnological processes using microbial fermentation. Microorganisms such as Escherichia coli are genetically engineered to overproduce the enzymes required for the synthesis of this compound, which is then extracted and purified for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Diphosphoglycerinaldehyd undergoes several types of chemical reactions, including:
Reduction: It can be reduced to glycerol-3-phosphate.
Isomerization: It isomerizes to dihydroxyacetone phosphate.
Common Reagents and Conditions
Oxidation: NAD(^+) and glyceraldehyde 3-phosphate dehydrogenase.
Reduction: NADH and glycerol-3-phosphate dehydrogenase.
Isomerization: Triose phosphate isomerase.
Major Products
Oxidation: 1,3-bisphosphoglycerate.
Reduction: Glycerol-3-phosphate.
Isomerization: Dihydroxyacetone phosphate.
Applications De Recherche Scientifique
Diphosphoglycerinaldehyd has numerous applications in scientific research:
Chemistry: It is used as a model compound in studies of enzyme kinetics and metabolic pathways.
Biology: It plays a crucial role in cellular respiration and photosynthesis.
Medicine: Research on this compound contributes to understanding metabolic disorders and developing treatments for diseases such as diabetes and cancer.
Industry: It is used in the production of biofuels and bioplastics through microbial fermentation processes
Mécanisme D'action
Diphosphoglycerinaldehyd exerts its effects primarily through its role as an intermediate in metabolic pathways. In glycolysis, it is phosphorylated to 1,3-bisphosphoglycerate, which then participates in the production of ATP, the energy currency of the cell. The compound interacts with various enzymes, including aldolase, triose phosphate isomerase, and glyceraldehyde 3-phosphate dehydrogenase, to facilitate these metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dihydroxyacetone phosphate: An isomer of diphosphoglycerinaldehyd, involved in similar metabolic pathways.
Fructose-1,6-bisphosphate: A precursor in the synthesis of this compound.
1,3-bisphosphoglycerate: A product of the oxidation of this compound.
Uniqueness
This compound is unique due to its central role in both glycolysis and gluconeogenesis, making it a key player in energy production and biosynthesis. Its ability to undergo various chemical reactions and interact with multiple enzymes highlights its versatility and importance in metabolic processes .
Propriétés
Numéro CAS |
17453-91-7 |
|---|---|
Formule moléculaire |
C3H8O9P2 |
Poids moléculaire |
250.04 g/mol |
Nom IUPAC |
(1-oxo-3-phosphonooxypropan-2-yl) dihydrogen phosphate |
InChI |
InChI=1S/C3H8O9P2/c4-1-3(12-14(8,9)10)2-11-13(5,6)7/h1,3H,2H2,(H2,5,6,7)(H2,8,9,10) |
Clé InChI |
PZCHTJOKDMKJHV-UHFFFAOYSA-N |
SMILES canonique |
C(C(C=O)OP(=O)(O)O)OP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


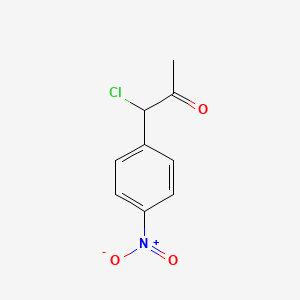
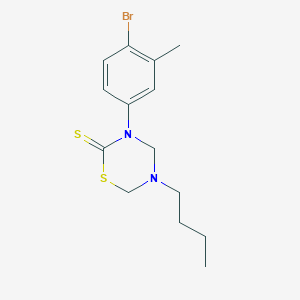
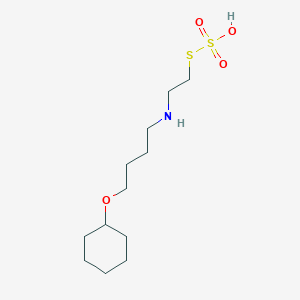
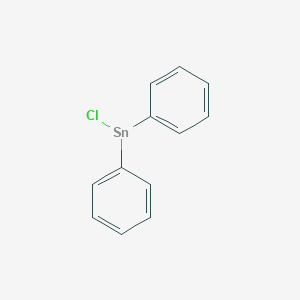

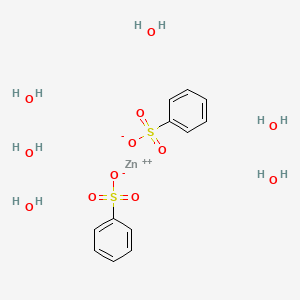
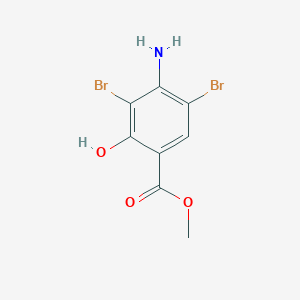

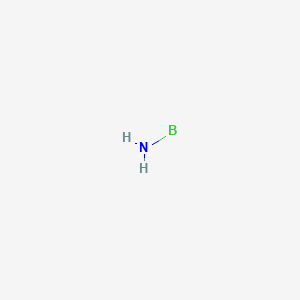
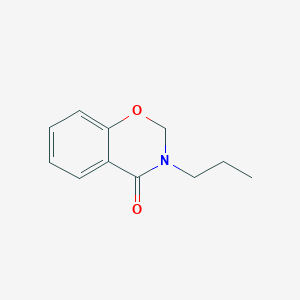
![2',16'-Dimethylspiro[1,3-dioxolane-2,15'-5-oxapentacyclo[9.7.0.02,8.04,6.012,16]octadecane]](/img/structure/B14716990.png)

